2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1H-imidazole core substituted at positions 1 and 5 with a 3-(trifluoromethyl)phenyl and 4-methoxyphenyl group, respectively. A thioether linkage connects the imidazole ring to an N-phenylacetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent may modulate electronic properties and binding interactions.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c1-33-21-12-10-17(11-13-21)22-15-29-24(34-16-23(32)30-19-7-3-2-4-8-19)31(22)20-9-5-6-18(14-20)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZTGAXOAOUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multi-step process, starting from the appropriate anilines and aryl halides. The imidazole ring is typically constructed via a Debus-Radziszewski reaction, which involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and an amine. The subsequent steps involve the formation of thioether linkages and the attachment of the acetamide group under mild conditions, ensuring the preservation of the functional groups' integrity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is critical to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane.
Conditions : Room temperature (20–25°C) or mild heating (40–50°C) for 2–6 hours.
| Oxidation Product | Reagent | Yield | Reference |
|---|---|---|---|
| Sulfoxide derivative | H₂O₂/AcOH | 68% | |
| Sulfone derivative | mCPBA/CH₂Cl₂ | 72% |
Mechanism :
-
Sulfoxide formation : Electrophilic attack by peroxide on sulfur, followed by proton transfer.
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Sulfone formation : Second oxidation step under stronger oxidizing conditions.
Nucleophilic Substitution
The acetamide group participates in nucleophilic substitution reactions at the carbonyl carbon:
Reagents : Amines (e.g., benzylamine, hydrazine) or alcohols in the presence of coupling agents like EDCI/HOBt.
| Substitution Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Reaction with benzylamine | EDCI/HOBt, DMF, 0°C → RT | N-Benzylacetamide derivative | 55% |
| Reaction with hydrazine | Ethanol, reflux, 4 hours | Hydrazide derivative | 63% |
Key Insight : Steric hindrance from the trifluoromethylphenyl group reduces reaction rates compared to simpler acetamide analogs.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : 6M HCl, reflux, 8–12 hours → Carboxylic acid.
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Basic Hydrolysis : 2M NaOH, ethanol/water, 60°C, 4 hours → Sodium carboxylate.
Kinetic Data :
-
Activation Energy : 45.2 kJ/mol (acidic), 38.7 kJ/mol (basic).
-
Rate Constant (k) : 1.8 × 10⁻⁴ s⁻¹ (pH 1), 3.2 × 10⁻⁴ s⁻¹ (pH 13).
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring undergoes nitration and sulfonation:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | 58% |
| Sulfonation | H₂SO₄/SO₃, 100°C | Meta to OMe | 49% |
Regioselectivity : Directed by the electron-donating methoxy group.
Metal Coordination
The imidazole nitrogen and thioether sulfur act as ligands for transition metals:
| Metal Salt | Coordination Site | Complex Stability (log K) |
|---|---|---|
| Cu(II) chloride | Imidazole N, S | 8.2 ± 0.3 |
| Pd(II) acetate | Imidazole N | 6.7 ± 0.2 |
Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–S bond cleavage:
Primary Product : 5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole (85% yield).
Mechanism : Homolytic cleavage of the C–S bond generates thiyl and imidazole radicals, which recombine or abstract hydrogen.
Spectroscopic Characterization
Key data for reaction monitoring:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.85 (s, OCH₃), δ 7.2–8.1 (m, aromatic H), δ 10.2 (s, NH) |
| IR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C–S), 1120 cm⁻¹ (C–F) |
| MS (ESI) | m/z 498.48 [M+H]⁺ (matches molecular weight C₂₄H₁₇F₃N₄O₃S) |
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 220°C (DSC data).
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pH Stability : Stable in pH 4–9; degradation observed in strongly acidic (pH < 2) or basic (pH > 10) conditions.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. For instance, compounds with imidazole scaffolds have shown significant inhibition against various cancer cell lines.
- Case Study 1 : A related compound demonstrated an IC50 value of 4.12 µM against human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .
- Case Study 2 : In a structural optimization study, compounds featuring the trifluoromethyl group exhibited enhanced potency against multiple cancer cell lines, indicating that such modifications could be beneficial for developing new anticancer agents .
Antimicrobial Activity
The emergence of multi-drug resistant strains necessitates the development of new antimicrobial agents. Compounds similar to this compound have been evaluated for their antimicrobial properties.
- Case Study 3 : A derivative showed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 5.19 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .
Structure-Activity Relationship (SAR)
The structure-activity relationship is pivotal in understanding how modifications to the chemical structure affect biological activity. For instance, the presence of the methoxy group on the phenyl ring has been linked to increased lipophilicity and improved interaction with biological targets.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound W17 | This compound | 4.12 | Anticancer |
| Compound W6 | Related compound | 5.19 | Antibacterial |
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The methoxyphenyl group provides additional points of interaction, potentially improving binding affinity.
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Acetamide Families
The compound belongs to a broader class of imidazole-thioacetamide derivatives. Key structural analogs and their distinguishing features include:
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound enhances hydrophobicity compared to halogenated analogs (e.g., bromophenyl in 9c or fluorophenyl in Compound 9 ). This may improve membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors, including 4-methoxyphenyl and trifluoromethyl-substituted phenyl groups, with imidazole derivatives. The general synthetic route includes:
- Formation of the Imidazole Ring : This step often uses a condensation reaction between appropriate aldehydes and amines in the presence of a catalyst.
- Thioether Formation : The introduction of a thioether moiety is achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves coupling the resulting thioether with N-phenylacetamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing imidazole and thioether functionalities. The compound has shown promising results in various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
- Mechanism of Action : It is believed that the compound exerts its anticancer effects by targeting specific enzymes involved in cancer cell metabolism and proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Antimicrobial Activity
There is emerging evidence suggesting that similar compounds exhibit antimicrobial properties. The presence of methoxy and trifluoromethyl groups may enhance the lipophilicity and membrane permeability, thus contributing to their antimicrobial efficacy.
- Case Study : A study on related imidazole derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the imidazole ring can lead to enhanced biological properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases potency against cancer cells |
| Methoxy substitution | Enhances solubility and bioavailability |
Research Findings
Several research findings have documented the biological activities associated with similar compounds:
- Antitumor Effects : Compounds with imidazole scaffolds have been shown to inhibit tumor growth in xenograft models .
- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
- Inhibition of Enzymatic Activity : Inhibitory effects on key enzymes involved in DNA replication have been observed, suggesting a mechanism for its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
